molecular formula C16H11BrO3 B2514660 3-(4-bromophenyl)-7-hydroxy-4-methyl-2H-chromen-2-one CAS No. 31913-53-8

3-(4-bromophenyl)-7-hydroxy-4-methyl-2H-chromen-2-one

Cat. No.: B2514660
CAS No.: 31913-53-8
M. Wt: 331.165
InChI Key: KPJSRHQRNCHUAP-UHFFFAOYSA-N
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Description

3-(4-bromophenyl)-7-hydroxy-4-methyl-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-ones This compound is characterized by the presence of a bromophenyl group at the 3-position, a hydroxy group at the 7-position, and a methyl group at the 4-position of the chromen-2-one core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-bromophenyl)-7-hydroxy-4-methyl-2H-chromen-2-one typically involves the condensation of 4-bromobenzaldehyde with 4-methyl-7-hydroxycoumarin in the presence of a base. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(4-bromophenyl)-7-hydroxy-4-methyl-2H-chromen-2-one undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides using appropriate reagents and conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Formation of 3-(4-bromophenyl)-7-oxo-4-methyl-2H-chromen-2-one.

    Reduction: Formation of 3-phenyl-7-hydroxy-4-methyl-2H-chromen-2-one.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(4-bromophenyl)-7-hydroxy-4-methyl-2H-chromen-2-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities such as antimicrobial, antioxidant, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in the treatment of various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific properties, such as fluorescence and photostability.

Mechanism of Action

The mechanism of action of 3-(4-bromophenyl)-7-hydroxy-4-methyl-2H-chromen-2-one is not fully understood, but it is believed to involve interactions with various molecular targets and pathways. The hydroxy group at the 7-position may participate in hydrogen bonding with biological macromolecules, while the bromophenyl group may enhance the compound’s lipophilicity and facilitate its interaction with hydrophobic regions of proteins and cell membranes. Additionally, the chromen-2-one core may interact with enzymes and receptors involved in oxidative stress and inflammation.

Comparison with Similar Compounds

Similar Compounds

    3-(4-bromophenyl)-5-(4-hydroxyphenyl)isoxazole: A compound with similar structural features but with an isoxazole ring instead of a chromen-2-one core.

    4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide: A pyrazoline derivative with a bromophenyl group and hydroxyphenyl group.

Uniqueness

3-(4-bromophenyl)-7-hydroxy-4-methyl-2H-chromen-2-one is unique due to its specific substitution pattern on the chromen-2-one core, which imparts distinct chemical and biological properties. The presence of the bromophenyl group enhances its reactivity in substitution reactions, while the hydroxy group contributes to its potential biological activities.

Properties

IUPAC Name

3-(4-bromophenyl)-7-hydroxy-4-methylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11BrO3/c1-9-13-7-6-12(18)8-14(13)20-16(19)15(9)10-2-4-11(17)5-3-10/h2-8,18H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPJSRHQRNCHUAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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